![molecular formula C3H11ClN2O2S B1521659 2-amino-N-methylethanesulfonamide hydrochloride CAS No. 223757-01-5](/img/structure/B1521659.png)
2-amino-N-methylethanesulfonamide hydrochloride
Overview
Description
“2-amino-N-methylethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 223757-01-5 . It has a molecular weight of 174.65 and its linear formula is C3H11ClN2O2S .
Physical And Chemical Properties Analysis
“2-amino-N-methylethanesulfonamide hydrochloride” is a solid at room temperature . It has a melting point of 169-170 °C . The compound should be stored in a dry room .
Scientific Research Applications
- 2-Amino-N-methylethanesulfonamide hydrochloride has been investigated for its potential as an anticancer agent. Researchers explore its effects on cancer cell growth, apoptosis, and metastasis inhibition. The compound’s mechanism of action and its impact on specific cancer types are areas of active study .
- Scientists utilize this compound to study enzyme inhibition. By assessing its interaction with specific enzymes, they gain insights into enzymatic processes and potential therapeutic targets. The compound’s structural features make it valuable for enzyme-related research .
- In neuroscientific studies, 2-amino-N-methylethanesulfonamide hydrochloride is explored for its neuroprotective properties. Researchers investigate its ability to mitigate neuronal damage, oxidative stress, and inflammation. Understanding its impact on neural health is crucial for developing treatments for neurodegenerative diseases .
- The compound’s sulfonamide group makes it relevant for ion channel studies. Researchers examine its effects on ion channels, such as calcium channels, sodium channels, and potassium channels. Insights into ion channel modulation contribute to drug discovery and therapeutic interventions .
- 2-Amino-N-methylethanesulfonamide hydrochloride exhibits antibacterial properties. Investigations focus on its efficacy against various bacterial strains, including drug-resistant ones. Researchers explore its potential as a novel antibiotic or as an adjuvant to existing antibacterial agents .
- The compound’s amine and sulfonamide groups allow it to form complexes with metal ions. Researchers study these complexes for applications in catalysis, materials science, and coordination chemistry. Understanding their stability, reactivity, and electronic properties is essential for diverse scientific endeavors .
Anticancer Research
Enzyme Inhibition Studies
Neuroscience and Neuroprotection
Ion Channel Modulation
Antibacterial Activity
Metal Complex Formation
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261 and P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
2-amino-N-methylethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDTYQHPAJZVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methylethanesulfonamide hydrochloride | |
CAS RN |
223757-01-5 | |
Record name | 2-amino-N-methylethane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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